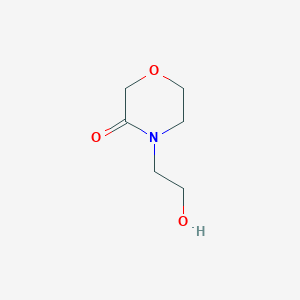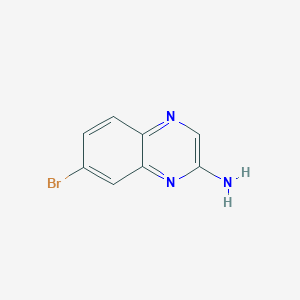![molecular formula C10H14O B1283534 (R)-5-アリル-2-オキサビシクロ[3.3.0]オクテン-8 CAS No. 911200-98-1](/img/structure/B1283534.png)
(R)-5-アリル-2-オキサビシクロ[3.3.0]オクテン-8
概要
説明
®-5-Allyl-2-oxabicyclo[330]oct-8-ene is a bicyclic compound featuring an oxygen atom within its ring structure
科学的研究の応用
®-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and advanced materials.
生化学分析
Biochemical Properties
®-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to specific active sites on enzymes or proteins, leading to changes in their activity. For example, ®-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways and cellular processes .
Cellular Effects
The effects of ®-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, ®-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene can impact cell signaling by modulating the activity of signaling proteins and receptors .
Molecular Mechanism
At the molecular level, ®-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, ®-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of ®-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider. Over time, ®-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene may degrade, leading to changes in its activity and effects on cellular function . Long-term studies have shown that this compound can have lasting effects on cellular processes, even after its initial application .
Dosage Effects in Animal Models
In animal models, the effects of ®-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene vary with different dosages. At lower doses, this compound may have beneficial effects on cellular function and metabolism . At higher doses, it can exhibit toxic or adverse effects, such as cellular damage or disruption of metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which ®-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is effective without causing harm .
Metabolic Pathways
®-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound may enhance or inhibit the activity of enzymes involved in key metabolic processes, leading to changes in the production and utilization of metabolites .
Transport and Distribution
The transport and distribution of ®-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene within cells and tissues are critical for its activity. This compound can interact with transporters or binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions can influence the overall effectiveness of ®-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene in biochemical reactions and cellular processes .
Subcellular Localization
®-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of ®-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is essential for its role in biochemical reactions and cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene can be achieved through several methods. One common approach involves the use of Diels-Alder reactions, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically involve elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of ®-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
®-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated bicyclic structures.
Substitution: Substitution reactions can introduce different functional groups into the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for epoxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include epoxides, reduced bicyclic compounds, and substituted derivatives with various functional groups. These products can be further utilized in synthetic chemistry and material science .
作用機序
The mechanism of action of ®-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
8-Oxabicyclo[3.2.1]oct-6-ene: Another bicyclic compound with similar structural features but different reactivity and applications.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with distinct biological activities and synthetic applications.
Uniqueness
®-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is unique due to its specific ring structure and the presence of an allyl group, which imparts distinct reactivity and potential for diverse applications in various fields of research .
特性
IUPAC Name |
(3aR)-3a-prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-5-10-6-3-4-9(10)11-8-7-10/h2,4H,1,3,5-8H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRYUDKSKFXYOD-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC12CCC=C1OCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@]12CCC=C1OCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911200-98-1 | |
| Record name | (R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















